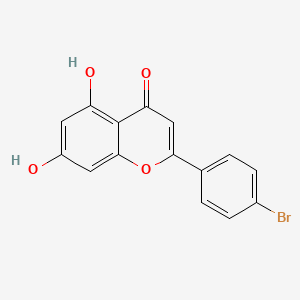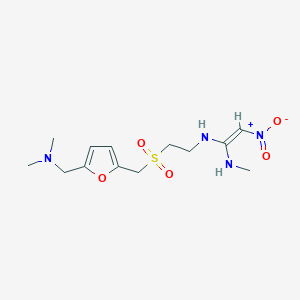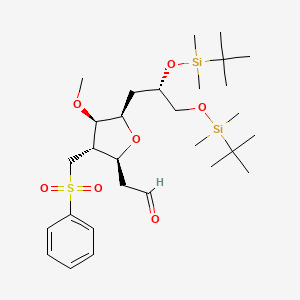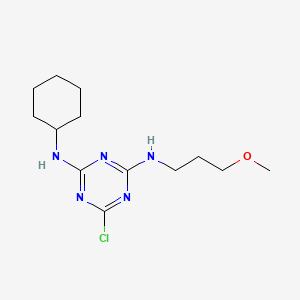![molecular formula C11H9N3O B13139715 6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
6-Amino-[3,3'-bipyridine]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-[3,3’-bipyridine]-4-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde are typically carried out under controlled conditions to ensure high yields and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often conducted in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Amino-[3,3’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and biological effects. For example, in biological systems, it can chelate metal ions, affecting enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features.
4,4’-Bipyridine: Known for its applications in the synthesis of redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the development of pharmaceuticals for treating heart failure.
Uniqueness
6-Amino-[3,3’-bipyridine]-4-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring selective metal ion binding and fluorescence properties .
Propriétés
Formule moléculaire |
C11H9N3O |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
2-amino-5-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14) |
Clé InChI |
SLWYNWHIYJPHJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=C(C=C2C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)




![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)


